Linafexor
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Overview
Description
Linafexor is a small molecule drug that acts as an agonist for the farnesoid X receptor (FXR), a bile acid receptor. It was initially developed by Cascade Pharmaceuticals and is currently in Phase 2 of clinical trials. This compound is primarily being investigated for its therapeutic potential in treating digestive system disorders, including primary biliary cholangitis, primary sclerosing cholangitis, and nonalcoholic steatohepatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Linafexor involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a cyclopropyl derivative, followed by the introduction of a dichlorophenyl group. The final steps involve the formation of an oxadiazole ring and the coupling of the fluorophenyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Linafexor undergoes various chemical reactions, including:
Oxidation: Involves the introduction of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.
Substitution: Halogens, nucleophiles, and solvents like dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Linafexor has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying FXR agonists and their interactions with other molecules.
Biology: Investigated for its effects on cellular pathways and gene expression related to bile acid metabolism.
Medicine: Explored for its therapeutic potential in treating liver diseases, inflammatory bowel diseases, and metabolic disorders.
Industry: Potential applications in the development of new drugs and therapeutic agents
Mechanism of Action
Linafexor exerts its effects by binding to and activating the farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. Upon activation, FXR modulates the expression of various genes involved in these metabolic pathways. This leads to reduced bile acid synthesis, improved lipid profiles, and enhanced glucose homeostasis. The molecular targets and pathways involved include the bile acid transporter genes and the cholesterol 7 alpha-hydroxylase gene .
Comparison with Similar Compounds
Obeticholic Acid: Another FXR agonist used for treating primary biliary cholangitis.
Tropifexor: An FXR agonist in clinical development for nonalcoholic steatohepatitis.
Cilofexor: An FXR agonist being investigated for liver diseases
Uniqueness of Linafexor: this compound is unique in its specific binding affinity and activation profile for FXR. It has shown promising results in preclinical and clinical studies, particularly in reducing liver inflammation and fibrosis. Its distinct chemical structure also allows for potential modifications to enhance its therapeutic efficacy and safety profile .
Properties
CAS No. |
2499656-04-9 |
---|---|
Molecular Formula |
C28H25Cl2FN4O4 |
Molecular Weight |
571.4 g/mol |
IUPAC Name |
3-[4-[(1R,5S)-3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-2-fluorophenyl]-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C28H25Cl2FN4O4/c29-21-2-1-3-22(30)24(21)25-20(26(38-33-25)14-4-5-14)13-37-18-10-15-6-7-16(11-18)35(15)17-8-9-19(23(31)12-17)27-32-28(36)39-34-27/h1-3,8-9,12,14-16,18H,4-7,10-11,13H2,(H,32,34,36)/t15-,16+,18? |
InChI Key |
CEEANZUSISGCJL-BYICEURKSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C3=CC(=C(C=C3)C4=NOC(=O)N4)F)OCC5=C(ON=C5C6=C(C=CC=C6Cl)Cl)C7CC7 |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4CC5CCC(C4)N5C6=CC(=C(C=C6)C7=NOC(=O)N7)F |
Origin of Product |
United States |
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